4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its difluoromethyl group and pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with difluoromethylating agents under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The difluoromethyl group can be reduced to a difluoromethane derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Esters, amides, or carboxylic acid derivatives.
Reduction: Difluoromethane derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where pyrimidine analogs are effective.
Agrochemicals: The compound's derivatives can be used in the development of herbicides or pesticides.
Materials Science: Its unique properties make it suitable for use in advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrimidine ring can mimic natural nucleotides, interfering with nucleic acid synthesis.
Molecular Targets and Pathways:
Enzymes involved in nucleotide metabolism.
Receptors that are part of signal transduction pathways.
Comparison with Similar Compounds
4-(Difluoromethyl)pyridin-2-amine
4-(Difluoromethoxy)benzaldehyde
4-Difluoromethyl pyrazole
Uniqueness: 4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid stands out due to its specific combination of functional groups and its potential for diverse applications. Its difluoromethyl group and pyrimidine ring provide unique chemical properties that are not found in many other compounds.
Properties
IUPAC Name |
4-(difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O4/c1-12(2,3)21-11(20)16-5-7-15-4-6(10(18)19)8(17-7)9(13)14/h4,9H,5H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEXOEBADAYZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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